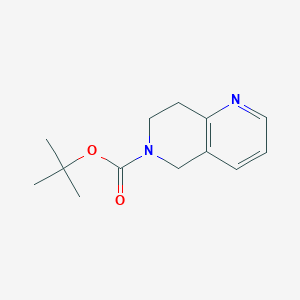

4-(Sec-butylamino)-3-nitrobenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

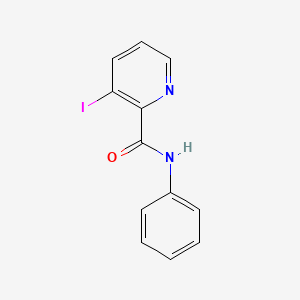

4-(Sec-butylamino)-3-nitrobenzoic acid (4-SBA-NBA) is an organic acid that has been used in a variety of scientific research applications for over a decade. It is a derivative of nitrobenzoic acid and is a type of secondary amine. 4-SBA-NBA has been used in a number of biochemical and physiological studies, as well as in laboratory experiments.

科学的研究の応用

Synthesis and Structural Analysis

Synthesis Improvements and Yields :The synthesis of derivatives of 4-(Sec-butylamino)-3-nitrobenzoic acid has been a subject of research, focusing on improving methods and yields. Cai Chun (2004) investigated the synthesis of methyl 4-butyrylamino-3-methy-5-nitrobenzoate, enhancing the method by using a mix of nitric and sulfuric acid for nitration, achieving a yield above 80% and noting benefits such as low production cost and high quality (Cai Chun, 2004). Similarly, Ren Li-jun (2008) synthesized 4-butyrylamino-3-methyl-5-nitrobenzoate with an 88% yield using an improved method, highlighting its high yield, efficiency, and low cost (Ren Li-jun, 2008).

Crystal Structure :The crystal structure of ethyl 4-butylamino-3-nitrobenzoate was detailed by S. N. Narendra Babu et al. (2009), revealing an asymmetric unit consisting of three independent molecules, stabilized by intramolecular N—H⋯O and intermolecular N—H⋯O and C—H⋯O hydrogen bonds (S. N. Narendra Babu et al., 2009).

Industrial Synthesis :Qiu Zhi-qiang (2007) discussed the industrial synthesis of pharmaceutical intermediates, including 3-methyl-4-n-butyrylamino-5-nitrobenzoic acid methyl ester, through a series of reactions such as esterification, catalytic hydrogenation, and nitration, noting the optimization of process parameters (Qiu Zhi-qiang, 2007).

Chemical Properties and Applications

Chemical Stability and Degradation :The stability and degradation of nitroaromatic compounds like 4-bromomethyl-3-nitrobenzoic acid, a related compound to this compound, have been studied. Maria Betânia de Freitas et al. (2014) investigated its stability using high-performance liquid chromatography-ultraviolet assay, noting its lability in acid and alkaline conditions and identifying a major degradation product (Maria Betânia de Freitas et al., 2014).

Potential Biological Activities :The biological activities of certain nitrobenzoic acid derivatives have been explored. Sumana Mallick et al. (2017) synthesized paramagnetic dirhenium complexes containing nitrobenzoate ligands and studied their antiproliferative properties against human breast cancer cell lines, suggesting potential medical applications (Sumana Mallick et al., 2017).

特性

IUPAC Name |

4-(butan-2-ylamino)-3-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-3-7(2)12-9-5-4-8(11(14)15)6-10(9)13(16)17/h4-7,12H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQBNOZHZXARJLB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)

![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)